BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)-
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Overview
Description
Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- is a bioactive chemical.
Scientific Research Applications
Metalloligands Designing Single-Molecule and Single-Chain Magnets : This study discusses the coordination of 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands with copper ions to create metalloligands. These metalloligands, when reacted with lanthanide salts, yield tetranuclear complexes, demonstrating single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes (Costes, Vendier, & Wernsdorfer, 2010).
Antimicrobial and Antioxidant Activities : A new benzamide isolated from endophytic Streptomyces showed notable antimicrobial and antioxidant activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Synthesis and Neuroleptic Activity of Benzamides : This paper explores the synthesis of various benzamides and their potential neuroleptic activities. The structure-activity relationships in these compounds offer insights into designing more potent drugs for treating psychosis (Iwanami et al., 1981).
Synthesis of New Benzamides as Antifungal Agents : This study focuses on the synthesis of several 2-hydroxy benzamides with potential antifungal properties. The research contributes to the development of new antifungal agents, highlighting the importance of benzamides in pharmaceutical research (Narayana et al., 2004).
Synthesis and Antibacterial Activity of N-(3-Hydroxy-2-Pyridyl) Benzamides : This paper reports the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their in vitro antibacterial activity against various bacteria, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).
In Vitro Mutagenicity of Anti-Inflammatory Parsalmide Analogues : The study investigates the mutagenicity of benzamide analogues used as anti-inflammatory agents. It provides insights into the safety and mutagenic potential of these compounds, which is crucial in drug development (Cardoso et al., 2006).
Inhibition of Vascular Endothelial Growth Factor Receptor-2 : This research describes the discovery of benzamide derivatives as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer treatment (Borzilleri et al., 2006).
properties
CAS RN |
103387-97-9 |
---|---|
Product Name |
BENZAMIDE, N-(5-(p-((2-HYDROXYETHYL)AMINO)PHENOXY)PENTYL)- |
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide |
InChI |
InChI=1S/C20H26N2O3/c23-15-14-21-18-9-11-19(12-10-18)25-16-6-2-5-13-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,21,23H,2,5-6,13-16H2,(H,22,24) |
InChI Key |
CKEHBPXLKBXNMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCOC2=CC=C(C=C2)NCCO |
Appearance |
Solid powder |
Other CAS RN |
103387-97-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzamide, N-(5-(p-((2-hydroxyethyl)amino)phenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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